molecular formula C17H16N2O3 B2988531 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105243-34-2

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2988531
CAS No.: 1105243-34-2
M. Wt: 296.326
InChI Key: PIRLOJNVRSEFRW-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a fused 1,2-oxazole core substituted with a furan-2-yl group at the 5-position and an N-(2-phenylethyl)acetamide moiety at the 3-position.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h1-7,10-11H,8-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRLOJNVRSEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Triazole-Sulfanyl Derivatives

Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () share the furan and acetamide motifs but replace the 1,2-oxazole with a 1,2,4-triazole ring and a sulfanyl linker.

Benzofuran-Oxazole Derivatives

N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide () replaces the furan-2-yl group with a benzofuran moiety, increasing molecular weight (C21H16N2O4 vs. C17H17N3O3 for the target compound) and aromatic surface area. This substitution likely enhances π-π stacking interactions with biological targets but may reduce metabolic stability due to increased steric hindrance.

Thiadiazole-Based Acetamides

Compounds like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide () feature a thiadiazole core instead of oxazole. However, their higher melting points (e.g., 133–170°C) compared to oxazole derivatives suggest stronger crystalline packing, which could impact solubility .

Pharmacological Profiles of Related Acetamides

Anti-Exudative Activity

Triazole-sulfanyl analogs (e.g., 3.1–3.21 in ) demonstrate dose-dependent anti-exudative effects, with potency linked to electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring. The target compound’s oxazole core may offer enhanced metabolic resistance compared to triazole derivatives, though this requires validation .

Opioid Receptor Affinity

Compounds such as ocfentanil and 4-methoxybutyrylfentanyl () share the N-(2-phenylethyl)acetamide backbone but incorporate piperidine or fentanyl-like motifs. These analogs exhibit potent µ-opioid receptor agonism, whereas the target compound’s oxazole-furan system may redirect activity toward non-opioid pathways (e.g., cyclooxygenase inhibition) .

Data Tables

Table 1. Physical and Structural Comparison of Selected Acetamides

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Activity
Target Compound 1,2-Oxazole 5-(furan-2-yl), N-(2-phenylethyl) 311.34 Not reported Not reported
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide 1,2,4-Triazole Sulfanyl linker, variable aryl ~320–350 135–170 Anti-exudative
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 1,3,4-Thiadiazole Benzylthio, isopropyl-methylphenoxy 443.56 133–135 Not reported
Ocfentanil Piperidine Fluorophenyl, methoxy 372.44 Not reported µ-opioid agonist

Table 2. Anti-Exudative Activity of Triazole-Sulfanyl Derivatives vs. Target Compound

Compound ID Dose (mg/kg) % Inhibition of Exudate (vs. Control) Reference Compound (Diclofenac Na)
3.1 10 58% 62% (8 mg/kg)
3.5 10 67% 62%
Target Not tested

Biological Activity

The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a heterocyclic organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is C15H15N3O2C_{15}H_{15}N_{3}O_{2}. The compound features a furan ring fused to an oxazole ring, along with an acetamide group.

SMILES Representation : CC(=O)N(Cc1ccccc1)C1=NOC(=C1)c2ccco2

Anticancer Properties

Recent studies have suggested that compounds containing furan and oxazole moieties exhibit significant anticancer activity. For instance, research has shown that derivatives of oxazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study by Zhang et al. (2020) demonstrated that similar compounds could effectively suppress tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Activity

The presence of the furan ring is associated with antimicrobial properties. Research indicates that compounds like 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can inhibit bacterial growth through mechanisms that involve disrupting bacterial cell membrane integrity and inhibiting key metabolic enzymes .

Enzyme Interaction

Biochemical analyses reveal that this compound interacts with various enzymes, influencing their catalytic activities. For example, it has been observed to modulate the activity of certain oxidoreductases and transferases, which play critical roles in cellular metabolism . The interactions often involve hydrogen bonding and hydrophobic interactions, stabilizing enzyme-substrate complexes.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide against non-small-cell lung carcinoma (NSCLC) cells showed promising results. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Parameter Control Treatment (µM) Statistical Significance
Cell Viability (%)10050p < 0.01
Apoptosis Rate (%)530p < 0.05

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial effects of the compound were assessed against various bacterial strains. The results indicated an inhibition zone diameter greater than 15 mm for Gram-positive bacteria, suggesting strong antibacterial activity.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli12
Pseudomonas aeruginosa14

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